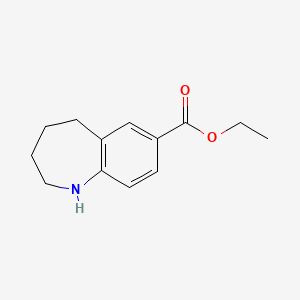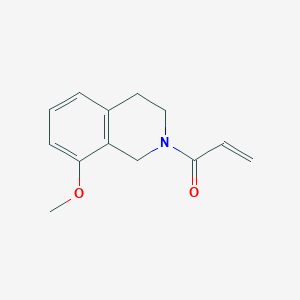
2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid is an organic compound with the molecular formula C6H6N4O5 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of a pyrazole derivative followed by the introduction of a carbamoyl group. One common method involves the following steps:
Nitration: The starting material, 4-amino-1H-pyrazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitro-1H-pyrazole.
Carbamoylation: The nitro compound is then reacted with an isocyanate to introduce the carbamoyl group, forming 4-carbamoyl-3-nitro-1H-pyrazole.
Acetylation: Finally, the carbamoyl-nitro-pyrazole is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and carbamoylation steps, which can improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carbamoyl group can be hydrolyzed to yield the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2-(4-Amino-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(4-Carbamoyl-1H-pyrazol-1-yl)acetic acid.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes. The nitro group can undergo reduction to form reactive intermediates that can covalently modify enzyme active sites, leading to inhibition of enzyme activity. This can result in the disruption of cellular processes and ultimately cell death.
Comparación Con Compuestos Similares
2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid can be compared with other pyrazole derivatives, such as:
4-Nitro-1H-pyrazole: Lacks the carbamoyl and acetic acid groups, making it less versatile in chemical reactions.
4-Carbamoyl-1H-pyrazole: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.
2-(4-Amino-1H-pyrazol-1-yl)acetic acid: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(4-carbamoyl-3-nitropyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O5/c7-5(13)3-1-9(2-4(11)12)8-6(3)10(14)15/h1H,2H2,(H2,7,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRSRVTYUVGDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{5-[(1,3,4-Oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2578678.png)
![1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2578680.png)


![N-({[2,3'-bipyridine]-4-yl}methyl)-4-(methylsulfanyl)benzamide](/img/structure/B2578685.png)

![N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2578689.png)

![N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2578693.png)


![1,7-dimethyl-8-(2-propoxyphenyl)-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2578698.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2578699.png)
